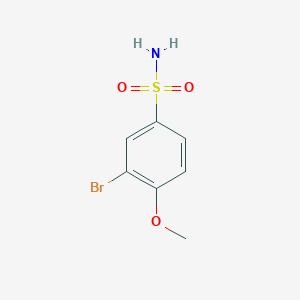

3-bromo-4-methoxybenzene-1-sulfonamide

Description

3-Bromo-4-methoxybenzene-1-sulfonamide (CAS: 929095-68-1) is a sulfonamide derivative featuring a bromine atom at the 3-position, a methoxy group at the 4-position, and a sulfonamide (-SO₂NH₂) functional group at the 1-position of the benzene ring . This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical research. Its structure allows for diverse reactivity, enabling modifications at the bromine site (e.g., cross-coupling reactions) and hydrogen-bonding interactions via the sulfonamide group, which may influence crystallization or biological activity .

Properties

IUPAC Name |

3-bromo-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHORVCXHKVLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-bromo-4-methoxybenzene-1-sulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-4-methoxyphenylsulfonyl chloride with ammonia in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature for a few hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Products vary depending on the substituent introduced.

Oxidation: Sulfonic acids.

Reduction: Sulfonamides.

Coupling: Biaryl compounds.

Scientific Research Applications

Scientific Research Applications of 3-bromo-4-methoxybenzene-1-sulfonamide

This compound is an organic compound with the molecular formula . It is a derivative of benzenesulfonamide, featuring a benzene ring substituted with a bromine atom at the 3-position and a methoxy group at the 4-position. Sulfonamides, the class of compounds to which 3-bromo-4-methoxybenzenesulfonamide belongs, are known to have a wide range of biological applications in medicine. This compound is used as an intermediate in the synthesis of complex organic molecules. It has garnered interest for its potential biological activities, including antibacterial and antifungal properties, and its potential use in drug development, particularly in the design of sulfonamide-based drugs. Additionally, it is utilized in the production of dyes, pigments, and other industrial chemicals.

Applications

- Chemistry this compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including substitution, oxidation, reduction, and coupling reactions. Common reagents for these reactions include nucleophiles like amines or thiols for substitution, potassium permanganate or chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and palladium catalysts and boronic acids for coupling reactions.

- Biology The compound is studied for its potential biological activity and interactions with biomolecules. Sulfonamides, including this compound, exhibit extensive biological activities, such as antitumor, antidiabetic, antiviral, and anticancer effects.

- Medicine this compound is investigated for its potential therapeutic properties and is a precursor in drug development. Its biological activity is attributed to its ability to inhibit specific enzymes and receptors within the body. A series of chalcone-sulfonamide hybrids, including this compound, have been designed for synergistic anticancer activity .

- Industry This compound is utilized in the production of specialty chemicals and materials, as well as in the production of dyes and pigments.

Data Table

The following table summarizes key findings related to the biological activity of this compound and other related sulfonamides:

| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | CYP3A4 Inhibition | 0.34 | Enzyme Inhibition |

| 4-(2-Amino-ethyl)-benzenesulfonamide | Coronary Resistance Reduction | N/A | Calcium Channel Inhibition |

| Compound 11b | Antitumor Activity | N/A | Cell Cycle Arrest |

| Compound 12b | Antitumor Activity | N/A | Cell Cycle Arrest |

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Reactivity: The methoxy group in the target compound increases electron density on the aromatic ring, facilitating electrophilic substitution reactions. The chloro substituent in 3-amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide enhances electrophilicity, making it reactive in nucleophilic aromatic substitution, while the amino group introduces hydrogen-bonding capability and solubility .

Hydrogen-Bonding and Crystallization: Sulfonamide groups (-SO₂NH₂) in all compounds act as hydrogen-bond donors and acceptors, influencing crystal packing and solubility. The piperidinyl sulfonyl group in the benzamide derivative (CAS 356550-37-3) adds steric bulk and tertiary amine functionality, which may affect both crystallization and pharmacokinetic properties .

Applications in Drug Discovery: The target compound’s bromine atom is a strategic site for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups for drug candidate diversification . Compounds with amino groups (e.g., CAS 721908-30-1) are often intermediates in antibiotic or kinase inhibitor synthesis, leveraging their ability to form salt bridges in target proteins .

Biological Activity

3-Bromo-4-methoxybenzene-1-sulfonamide is a sulfonamide compound that exhibits a range of biological activities, primarily due to its structural features that allow interaction with various biological targets. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Sulfonamides

Sulfonamides, including this compound, are known for their extensive biological activities. They have been utilized in various medical applications due to their antitumor , antidiabetic , antiviral , and anti-cancer properties. The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes and receptors within the body.

Target Enzymes and Pathways

The primary mechanisms through which sulfonamides exert their biological effects include:

- Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes such as carbonic anhydrase and various cytochrome P450 isoforms, which are crucial for metabolic processes. For instance, this compound has been shown to inhibit CYP3A4 with an IC50 value of 0.34 μM, indicating its potential for drug-drug interactions .

- Calcium Channel Modulation : Some studies suggest that sulfonamides can act as calcium channel inhibitors, affecting vascular resistance and perfusion pressure. This property is significant in cardiovascular pharmacology .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of sulfonamides and their derivatives:

- Antitumor Activity : A study demonstrated that certain sulfonamide derivatives showed significant cytotoxicity against cancer cell lines, leading to cell cycle arrest at various phases. For example, compounds derived from sulfonamides were shown to increase sub-G1 phase populations in treated T47D cells .

- Cardiovascular Effects : Research on the effects of benzenesulfonamide derivatives on coronary resistance indicated that specific compounds could significantly lower coronary resistance compared to controls, suggesting potential therapeutic uses in managing hypertension or heart failure .

- Pharmacokinetic Properties : The pharmacokinetic profiles of sulfonamides indicate varying degrees of absorption and bioavailability. For instance, one study noted that certain sulfonamide compounds exhibited low oral bioavailability due to solubility issues .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and other related sulfonamides:

| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | CYP3A4 Inhibition | 0.34 | Enzyme Inhibition |

| 4-(2-Amino-ethyl)-benzenesulfonamide | Coronary Resistance Reduction | N/A | Calcium Channel Inhibition |

| Compound 11b | Antitumor Activity | N/A | Cell Cycle Arrest |

| Compound 12b | Antitumor Activity | N/A | Cell Cycle Arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.